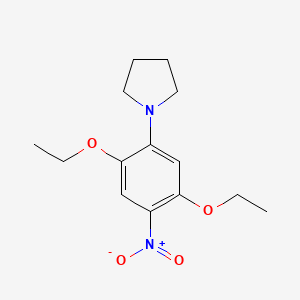

1-(2,5-Diethoxy-4-nitrophenyl)pyrrolidine

Description

1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine (compound 3b) is a nitroaromatic pyrrolidine derivative synthesized via nucleophilic aromatic substitution (NAS) of 1,4-dimethoxy-2,5-dinitrobenzene (1b) with pyrrolidine. This reaction achieves an 82% yield under reflux conditions, with isolation requiring only evaporation after ethyl acetate-brine extraction, bypassing chromatography or recrystallization . The compound lacks extensive literature data but is cataloged by Chinese suppliers, suggesting industrial relevance despite its novelty in academic research .

Properties

CAS No. |

68052-13-1 |

|---|---|

Molecular Formula |

C14H20N2O4 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

1-(2,5-diethoxy-4-nitrophenyl)pyrrolidine |

InChI |

InChI=1S/C14H20N2O4/c1-3-19-13-10-12(16(17)18)14(20-4-2)9-11(13)15-7-5-6-8-15/h9-10H,3-8H2,1-2H3 |

InChI Key |

KBGMGRHASIXYHM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1N2CCCC2)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Diethoxy-4-nitrophenyl)pyrrolidine typically involves the nitration of 1,4-diethoxybenzene to produce 2,5-dinitro-1,4-diethoxybenzene. This intermediate is then subjected to nucleophilic aromatic substitution with pyrrolidine to yield the desired product. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Diethoxy-4-nitrophenyl)pyrrolidine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Pyrrolidine, ethanol, reflux conditions.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Various substituted pyrrolidines.

Reduction: 1-(2,5-Diethoxy-4-aminophenyl)pyrrolidine.

Oxidation: 1-(2,5-Diethoxy-4-nitrobenzaldehyde)pyrrolidine or 1-(2,5-Diethoxy-4-nitrobenzoic acid)pyrrolidine.

Scientific Research Applications

1-(2,5-Diethoxy-4-nitrophenyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Diethoxy-4-nitrophenyl)pyrrolidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and pyrrolidine moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine (2b)

The piperidine analog (2b ) shares the same nitroaromatic core but substitutes pyrrolidine with a six-membered piperidine ring. Key differences include:

- Synthetic Efficiency: 2b is synthesized in 76% yield from purified 1b, slightly lower than 3b (82%). Using non-purified dinitro isomers reduces 2b's yield to 15%, highlighting its sensitivity to precursor purity .

- Purification Requirements : Unlike 3b , 2b requires column chromatography for isolation, increasing procedural complexity .

- Steric and Electronic Effects : The larger piperidine ring may reduce NAS reactivity compared to pyrrolidine, though direct mechanistic studies are absent.

Comparison with Other Nitro-Substituted Pyrrolidines

1-[(2,4-Dinitrophenyl)amino]-3-(4-isopropoxyphenyl)pyrrolidine-2,5-dione

This derivative () features a dinitrophenylamino group and a pyrrolidine-2,5-dione core. Its synthesis involves multi-step functionalization, contrasting with 3b's straightforward NAS route .

Diethyl 4-acetyl-5-(2-nitrophenyl)pyrrolidine-2,2-dicarboxylate

Crystallographic studies () reveal this compound’s envelope-shaped pyrrolidine ring stabilized by hydrogen bonding. Unlike 3b , it serves as a precursor for bioactive molecules, emphasizing the versatility of nitro-pyrrolidine scaffolds in drug discovery .

Biological Activity

1-(2,5-Diethoxy-4-nitrophenyl)pyrrolidine is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the nucleophilic aromatic substitution reaction between 2,5-diethoxy-4-nitrobenzene and pyrrolidine. The reaction conditions generally include refluxing in an organic solvent, yielding the desired product with notable efficiency. For example, a study reported yields of up to 82% under optimized conditions .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. For instance, derivatives of nitrophenyl compounds have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli .

Anticancer Effects

Studies have suggested that this compound may possess anticancer properties. It is hypothesized that the compound can induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle regulators. In vitro studies demonstrated that similar compounds can inhibit cancer cell proliferation and promote apoptosis in various cancer cell lines .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest it may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers. The binding affinity and specificity toward target enzymes are areas of ongoing research .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, blocking their function.

- Nucleic Acid Interaction : It could interact with DNA or RNA, disrupting replication or transcription processes.

- Cell Signaling Modulation : The compound might influence signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Activity

A study conducted by Anwar et al. demonstrated that derivatives of nitrophenyl pyrrolidine exhibited antimicrobial effects against various strains including E. coli and Aspergillus niger. The minimum inhibitory concentration (MIC) values were notably lower than those for standard antibiotics .

Anticancer Investigation

In a recent investigation published in a peer-reviewed journal, researchers explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with significant induction of apoptosis at higher concentrations .

Data Summary

| Property | Observations |

|---|---|

| Synthesis Yield | Up to 82% |

| Antimicrobial Activity | Effective against S. aureus, E. coli |

| Anticancer Activity | Induces apoptosis in MCF-7 cells |

| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.